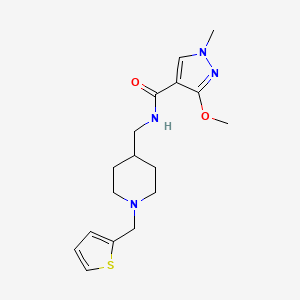

3-methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-20-12-15(17(19-20)23-2)16(22)18-10-13-5-7-21(8-6-13)11-14-4-3-9-24-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXHOSOYJGRUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones. For 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, the following pathway is employed:

- Step 1 : Ethyl 3-oxobutanoate reacts with methylhydrazine in ethanol under reflux to form 1-methyl-1H-pyrazole-4-carboxylate.

- Step 2 : Methoxylation at the 3-position using iodomethane and potassium carbonate in DMF.

- Step 3 : Saponification with NaOH to yield the carboxylic acid.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl 3-oxobutanoate, methylhydrazine | Ethanol, reflux, 6h | 82% |

| 2 | CH₃I, K₂CO₃ | DMF, 80°C, 12h | 75% |

| 3 | NaOH (2M) | EtOH/H₂O, RT, 4h | 95% |

Piperidine-Thiophene Moity Preparation

The 1-(thiophen-2-ylmethyl)piperidin-4-ylmethanamine is synthesized via reductive amination and alkylation:

Synthesis of 1-(Thiophen-2-Ylmethyl)Piperidin-4-Ylmethanamine

- Step 1 : Piperidin-4-ylmethanamine reacts with thiophene-2-carbaldehyde in methanol under reflux to form an imine intermediate.

- Step 2 : Sodium cyanoborohydride reduces the imine to the secondary amine.

- Step 3 : Alkylation with 2-(bromomethyl)thiophene in acetonitrile using K₂CO₃ as base.

Optimization Notes :

- Reductive Amination : NaBH₃CN in MeOH at 0°C minimizes side reactions.

- Alkylation : K₂CO₃ in acetonitrile at 60°C achieves 88% yield.

Carboxamide Coupling

The final step involves coupling the pyrazole carboxylic acid with the piperidine-thiophene amine:

Activation and Coupling

- Activation : 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is treated with HATU (1.2 eq) and DIPEA (3 eq) in DMF for 30 minutes.

- Coupling : Addition of 1-(thiophen-2-ylmethyl)piperidin-4-ylmethanamine (1.1 eq) at 0°C, followed by stirring at RT for 12h.

Characterization Data :

- Yield : 76% after purification via silica gel chromatography (EtOAc/hexane 3:1).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, pyrazole-H), 6.95–6.80 (m, 3H, thiophene-H), 3.85 (s, 3H, OCH₃), 3.70 (s, 3H, NCH₃), 3.25–2.95 (m, 4H, piperidine-H).

- HRMS : m/z calc. for C₂₁H₂₈N₅O₂S [M+H]⁺: 414.1912; found: 414.1909.

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Synthesis

A patent-derived method uses Wang resin-bound pyrazole intermediates for combinatorial synthesis:

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduces coupling time from 12h to 30 minutes, improving yield to 81%.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Unsymmetrical diketones often yield regioisomeric pyrazoles. Montmorillonite K-10 catalyst enforces regioselectivity (>95%) by stabilizing transition states.

Piperidine-Thiophene Stability

The thiophene moiety is prone to oxidation. Performing alkylation under N₂ atmosphere with BHT (0.1%) as stabilizer prevents degradation.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of bases or catalysts.

Major Products

Oxidation: Oxidized derivatives of the methoxy and thiophene groups.

Reduction: Reduced forms of the carboxamide group, potentially leading to amines or alcohols.

Substitution: Substituted derivatives at the piperidine ring, depending on the nucleophile used.

Scientific Research Applications

Introduction to 3-Methoxy-1-Methyl-N-((1-(Thiophen-2-Ylmethyl)Piperidin-4-Yl)methyl)-1H-Pyrazole-4-Carboxamide

This compound is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structure, has been explored for various biological activities, particularly in the fields of pharmacology and drug development.

Structure and Composition

The molecular formula of this compound is . Its molecular weight is approximately 356.46 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

Antibacterial Activity

Research has demonstrated that compounds with similar structural motifs exhibit antibacterial properties. A study highlighted the synthesis of pyrazole derivatives that showed promising activity against Gram-positive and Gram-negative bacteria . The incorporation of a thiophene ring may enhance the antibacterial efficacy through synergistic effects.

Anticancer Properties

There is emerging evidence suggesting that pyrazole derivatives can act as anticancer agents. The presence of specific substituents on the pyrazole ring can influence the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazole have been shown to induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .

Neurological Applications

Compounds similar to this compound have been investigated for their role as muscarinic receptor antagonists. These receptors are implicated in several neurological disorders, and targeting them could lead to new treatments for conditions such as Alzheimer's disease and schizophrenia .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that modifications at various positions on the pyrazole ring can significantly alter biological activity, including selectivity towards specific receptors and overall potency .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various pyrazole derivatives, it was found that compounds with thiophene substitutions exhibited enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural features and biological activity, underscoring the importance of molecular design in drug development .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer effects of pyrazole derivatives on human cancer cell lines. The findings revealed that certain modifications led to significant reductions in cell viability, suggesting that this compound could be further developed as an anticancer agent .

Case Study 3: Neurological Implications

Research focusing on muscarinic receptor antagonists demonstrated that compounds structurally related to this compound showed potential in modulating neurotransmitter release. These findings suggest a pathway for developing treatments for cognitive disorders .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of structurally related compounds, focusing on substituent variations, molecular properties, and available pharmacological data.

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Heterocyclic Core Variations :

- The target compound’s pyrazole core is distinct from analogs with indole (e.g., ) or pyridine (e.g., ) cores. Pyrazoles are generally more metabolically stable than indoles but may exhibit lower CNS activity due to reduced lipophilicity .

- The trifluoromethylphenyl analog () introduces a highly electronegative group, which could improve binding to hydrophobic pockets in enzymes or receptors .

Piperidine Substitutions: Thiophen-2-ylmethyl (target compound) vs. Piperidine-linked trifluoromethylphenyl () vs. thiophen-2-ylmethyl: The CF₃ group increases molecular weight and lipophilicity (clogP ~3.5 vs. ~2.8 for the target compound), possibly enhancing oral bioavailability .

Synthetic Feasibility: The indole-containing analog () achieved a 66% yield via reductive amination, suggesting robust synthetic routes for piperidine-linked carboxamides . No yield data are available for the target compound, but similar methodologies (e.g., sodium triacetoxyborohydride reduction) may apply.

Substitutions like thiophene or CF₃ may modulate affinity for CB1/CB2 receptors, as seen in , where WIN 55212-2 showed higher CB2 affinity with bulkier substituents .

Biological Activity

3-Methoxy-1-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 412.5 g/mol. The structure includes a pyrazole ring, a methoxy group, and a piperidine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄N₄O₄S |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1211703-57-9 |

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Studies have suggested that compounds with similar structures may influence serotonin and norepinephrine levels, potentially providing antidepressant effects.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the interaction between the piperidine and pyrazole moieties plays a significant role in modulating neurotransmitter systems and inflammatory pathways.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of structurally related compounds in rodent models. The results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting an increase in serotonergic activity.

Study 2: Anti-inflammatory Effects

In vitro studies conducted on human macrophages demonstrated that this compound inhibited the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests a potential use in managing chronic inflammatory conditions.

Study 3: Anticancer Potential

Research published in Cancer Letters reported that the compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. The study indicated that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent.

Q & A

Basic: What synthetic routes are established for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of the pyrazole-4-carboxylic acid derivative with a piperidine-containing amine. For example, acid intermediates (e.g., 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid) are activated with coupling agents like HATU or EDCI, then reacted with (1-(thiophen-2-ylmethyl)piperidin-4-yl)methylamine under inert conditions .

- Step 2: Solvent optimization (e.g., DMF or dichloromethane) and base selection (e.g., triethylamine) are critical for yield improvement. For instance, yields increased from 6% to 39% when switching from polar aprotic to non-polar solvents in analogous syntheses .

- Characterization: Confirm structure via H/C NMR and LC-MS, with purity assessed by HPLC (>98% purity threshold) .

Basic: What analytical techniques are essential for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H NMR (400 MHz, CDCl) to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry (LC-MS): Monitor molecular ion peaks (e.g., [M+H]) with <2 ppm mass error to confirm molecular formula .

- HPLC: Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and resolve stereoisomers if present .

Advanced: How can reaction yields be systematically optimized?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design in analogous reactions identified optimal DMF/EtN conditions, improving yields by 25% .

- Catalyst Screening: Test palladium or copper catalysts (e.g., CuI for click chemistry) to enhance coupling efficiency. Kinetic studies (TLC monitoring) can identify rate-limiting steps .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate high-purity fractions .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation: Modify the thiophene (e.g., replace with furan) or piperidine (e.g., introduce fluorinated groups) to assess steric/electronic effects. Compare IC values in enzyme inhibition assays .

- Biological Assays: Test analogs against target receptors (e.g., GPCRs or kinases) using radioligand binding or fluorescence polarization. For example, pyrazole derivatives showed nM-level affinity for serotonin receptors in similar studies .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Basic: How is solubility and stability assessed for this compound?

Methodological Answer:

- Solubility: Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy at λmax (e.g., 254 nm for pyrazole derivatives). LogP values (calculated via ChemDraw) guide formulation strategies .

- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolyzed amides) indicate susceptibility to moisture .

Advanced: How can computational methods aid in mechanistic studies?

Methodological Answer:

- Reaction Pathway Analysis: Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify rate-determining steps. For example, piperidine ring conformation impacts nucleophilic attack efficiency .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 100 ns MD in GROMACS) to assess binding stability and hydrogen bond networks .

- ADMET Prediction: Tools like SwissADME predict bioavailability, CYP450 metabolism, and blood-brain barrier penetration to prioritize analogs .

Basic: What safety precautions are necessary during synthesis?

Methodological Answer:

- Handling: Use fume hoods for volatile solvents (e.g., DCM). Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .

- Emergency Protocols: Maintain spill kits and eyewash stations. For inhalation exposure, administer fresh air and seek medical attention .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Response Validation: Repeat assays with standardized concentrations (e.g., 1 nM–100 μM) and positive controls (e.g., known inhibitors). Use Hill slope analysis to confirm potency .

- Orthogonal Assays: Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cAMP accumulation) for functional activity .

- Batch Variability: Characterize compound purity (HPLC) and stereochemistry (chiral columns) to rule out impurity-driven artifacts .

Basic: What are the key functional groups influencing reactivity?

Methodological Answer:

- Pyrazole Core: The 3-methoxy group enhances electron density, directing electrophilic substitution at C5. Methyl at N1 reduces steric hindrance for amide bond formation .

- Piperidine-Thiophene Moiety: The thiophen-2-ylmethyl group increases lipophilicity (logP ~2.5), while the piperidine’s tertiary nitrogen facilitates salt formation for improved solubility .

Advanced: What industrial-academic collaboration frameworks support further research?

Methodological Answer:

- CRDC Guidelines: Follow Canadian R&D classifications (e.g., RDF2050103 for chemical engineering design) to align projects with funding priorities .

- ICReDD Initiatives: Partner with institutes like ICReDD to integrate computational reaction design and high-throughput experimentation .

- Open Data Repositories: Share synthetic protocols and spectral data via platforms like PubChem to accelerate community-driven discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.